REACTION_SMILES
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[B:17]([Br:18])([Br:19])[Br:20].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][o:8][c:9]2[c:10]1[cH:11][cH:12][c:13]([O:15][CH3:16])[cH:14]2.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:30][CH2:31][O:32][C:33]([CH3:34])=[O:35].[Cl:27][CH2:28][Cl:29]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[cH:7][o:8][c:9]2[c:10]1[cH:11][cH:12][c:13]([OH:15])[cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1coc2cc(OC)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1coc2cc(O)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |